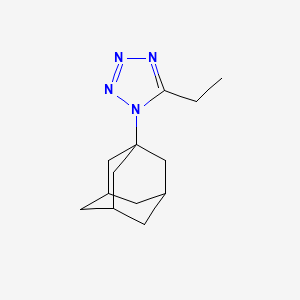
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.3379 . This compound is characterized by its unique structure, which includes two bicyclo(2.2.1)heptane units connected by a diazene (N=N) linkage. The compound is also known by its CAS Registry Number 59388-65-7 .
Métodos De Preparación
The synthesis of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- typically involves the reaction of bicyclo(2.2.1)heptane derivatives with diazene precursors under specific conditions. One common method involves the use of photochemistry to facilitate the [2 + 2] cycloaddition reaction, which forms the bicyclo(2.2.1)heptane units . Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure environments.
Análisis De Reacciones Químicas
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclo(2.2.1)heptane units. The diazene linkage can participate in electron transfer reactions, while the bicyclo(2.2.1)heptane units provide structural stability and rigidity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- can be compared with other similar compounds, such as:
Bicyclo(2.2.1)heptane derivatives: These compounds share the bicyclo(2.2.1)heptane structure but differ in their functional groups and linkages.
Diazene derivatives: Compounds with diazene linkages but different substituents or structural units.
Norbornadiene: A related compound with a similar bicyclic structure but different chemical properties
The uniqueness of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- lies in its combination of the bicyclo(2.2.1)heptane units and the diazene linkage, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
59388-64-6 |
|---|---|
Fórmula molecular |
C14H22N2 |
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
bis(1-bicyclo[2.2.1]heptanyl)diazene |
InChI |
InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2 |
Clave InChI |
IXLUXTNJLVDWEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C2)N=NC34CCC(C3)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
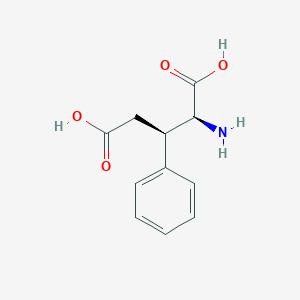
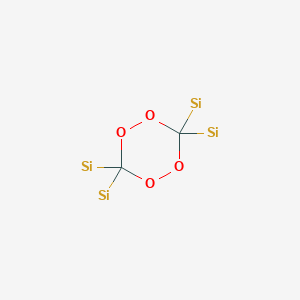
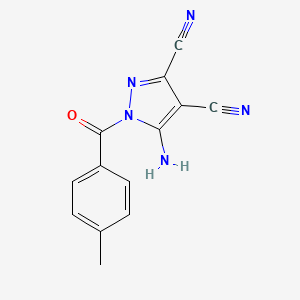
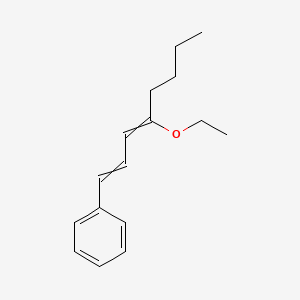
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
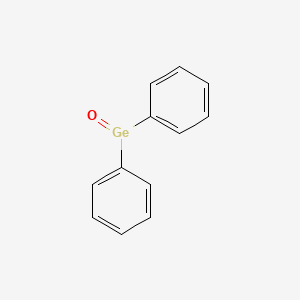
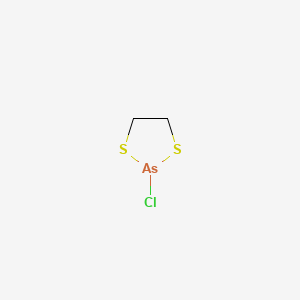
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
